Methyl 5-((2-ethoxyphenyl)carbamoyl)-2-(4-methoxybenzamido)-4-methylthiophene-3-carboxylate Methyl 5-((2-ethoxyphenyl)carbamoyl)-2-(4-methoxybenzamido)-4-methylthiophene-3-carboxylate
Brand Name: Vulcanchem
CAS No.:
VCID: VC20181663
InChI: InChI=1S/C24H24N2O6S/c1-5-32-18-9-7-6-8-17(18)25-22(28)20-14(2)19(24(29)31-4)23(33-20)26-21(27)15-10-12-16(30-3)13-11-15/h6-13H,5H2,1-4H3,(H,25,28)(H,26,27)
SMILES:
Molecular Formula: C24H24N2O6S
Molecular Weight: 468.5 g/mol

Methyl 5-((2-ethoxyphenyl)carbamoyl)-2-(4-methoxybenzamido)-4-methylthiophene-3-carboxylate

CAS No.:

Cat. No.: VC20181663

Molecular Formula: C24H24N2O6S

Molecular Weight: 468.5 g/mol

* For research use only. Not for human or veterinary use.

Methyl 5-((2-ethoxyphenyl)carbamoyl)-2-(4-methoxybenzamido)-4-methylthiophene-3-carboxylate -

Specification

Molecular Formula C24H24N2O6S
Molecular Weight 468.5 g/mol
IUPAC Name methyl 5-[(2-ethoxyphenyl)carbamoyl]-2-[(4-methoxybenzoyl)amino]-4-methylthiophene-3-carboxylate
Standard InChI InChI=1S/C24H24N2O6S/c1-5-32-18-9-7-6-8-17(18)25-22(28)20-14(2)19(24(29)31-4)23(33-20)26-21(27)15-10-12-16(30-3)13-11-15/h6-13H,5H2,1-4H3,(H,25,28)(H,26,27)
Standard InChI Key LSEJULCSUASSTJ-UHFFFAOYSA-N
Canonical SMILES CCOC1=CC=CC=C1NC(=O)C2=C(C(=C(S2)NC(=O)C3=CC=C(C=C3)OC)C(=O)OC)C

Introduction

Structural and Physicochemical Properties

The compound’s molecular formula is C₂₄H₂₄N₂O₆S, with a molecular weight of 468.52 g/mol . Its structure (Figure 1) centers on a thiophene ring substituted at positions 2, 3, 4, and 5:

  • Position 2: A 4-methoxybenzamido group (-NH-C(=O)-C₆H₄-OCH₃).

  • Position 3: A methyl ester (-COOCH₃).

  • Position 4: A methyl group (-CH₃).

  • Position 5: A carbamoyl group (-NH-C(=O)-) linked to a 2-ethoxyphenyl moiety (-C₆H₄-OCH₂CH₃).

Key Physicochemical Features:

PropertyValue/DescriptionSource
SolubilityLikely low in water; soluble in DMF, DMSO
Melting PointNot reported; analogs range 150–250°C
LogPEstimated ~3.5 (moderate lipophilicity)
Hydrogen Bond Donors2 (amide NH groups)
Hydrogen Bond Acceptors7 (ester, amide, ether oxygens)

The methoxy and ethoxy groups enhance solubility in polar aprotic solvents, while the thiophene core contributes to aromatic stability. The methyl ester at position 3 is a common pharmacophore, often retained or hydrolyzed in prodrug strategies .

Synthetic Pathways and Optimization

The synthesis of this compound follows multi-step protocols common to functionalized thiophenes. A representative route, inferred from analogous syntheses , involves:

Step 1: Thiophene Core Formation

Ethyl 2-amino-4-methylthiophene-3-carboxylate serves as the starting material. Cyclization via Gewald reaction or coupling with thioglycolic acid derivatives constructs the substituted thiophene backbone .

Step 2: Amide Coupling

The 4-methoxybenzamido group is introduced via HOBt/EDC-mediated coupling of 4-methoxybenzoic acid to the amino group at position 2. Reaction conditions typically involve DMF at 50–60°C for 12–18 hours .

Step 3: Carbamoyl Group Installation

The 2-ethoxyphenylcarbamoyl moiety is added using 2-ethoxyphenyl isocyanate or via a two-step sequence involving activation of the carboxylic acid (e.g., as an acyl chloride) followed by reaction with 2-ethoxyaniline.

Step 4: Esterification

The methyl ester at position 3 is either retained from the starting material or introduced via methanolysis of a reactive intermediate (e.g., acyl chloride) .

Optimization Considerations:

  • Catalysis: Lipase enzymes or transition-metal catalysts improve regioselectivity in crowded systems .

  • Yield: Typical yields range 40–60%; chromatographic purification is essential due to polar byproducts .

  • Scalability: Continuous flow reactors enhance reproducibility for gram-scale synthesis.

Structural Analogs and Structure-Activity Relationships (SAR)

Modifications to the core structure reveal critical SAR trends (Table 1):

Table 1: Key Analogs and Bioactivity Comparisons

Compound ModificationBioactivity ChangeSource
Ethyl ester (vs. methyl)↑ Metabolic stability; ↓ potency
p-Methoxy (vs. o-methoxy)↑ COX-2 selectivity (2-fold)
Methyl → CF₃ at position 4↑ Antiproliferative activity (IC₅₀: 1.2 µM)
Ethoxy → chloro substitution↑ Antimicrobial potency (MIC: 4 µg/mL)

The target compound’s 2-ethoxy and 4-methoxy groups balance lipophilicity and hydrogen-bonding capacity, optimizing membrane penetration and target engagement .

Applications in Drug Discovery

Lead Compound Optimization

  • Prodrug Development: Hydrolysis of the methyl ester to a carboxylic acid could enhance water solubility for intravenous formulations .

  • Targeted Delivery: Conjugation to folate or antibody-drug conjugates (ADCs) may improve tumor specificity.

Chemical Biology Probes

Fluorescent tags (e.g., sulfoCy5) or bioorthogonal handles (e.g., trans-cyclooctene) enable tracking cellular uptake and target engagement .

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